4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound “4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also includes a fluorobenzoyl group and a pyranone ring, which are common in various bioactive compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds .Scientific Research Applications
Anticancer Activity
The compound and its derivatives have been investigated for their anticancer activities. For instance, research involving fluoro substituted benzo[b]pyran derivatives, similar in structure to the compound , has shown potential anti-lung cancer activity. These compounds were synthesized and evaluated against several human cancer cell lines, including lung, breast, and CNS cancers, displaying anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including variations with fluoro-substituted benzyl groups, have shown promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, as well as cytotoxicity assessments, highlighting their potential as antituberculosis agents (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013).
Synthesis and Structural Exploration
The synthetic pathways to create polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety have been developed. These methods offer efficient routes to target compounds with characteristics like short reaction times, high yields, and easy product separation, demonstrating the compound's utility in synthetic organic chemistry (Zhenjun Ye, Ren-Rui Xu, X. Shao, Xiaoyong Xu, Zhong Li, 2010).
Antibacterial and Antimicrobial Activity
The compound and its derivatives have also been explored for antibacterial and antimicrobial activities. Novel libraries of fused pyran derivatives have been synthesized and evaluated for in vitro antibacterial activity against a panel of pathogenic bacterial and fungal strains, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum, showcasing the compound's potential in antimicrobial research (Piyush N. Kalaria, Shailesh P. Satasia, Dipak K. Raval, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFXFEGSYRCCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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